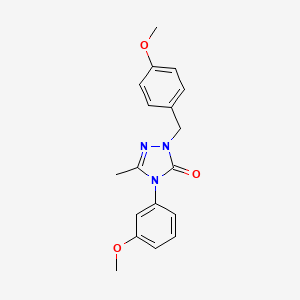![molecular formula C22H23N3O2 B2673384 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 877287-06-4](/img/structure/B2673384.png)
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that finds applications in various fields including medicinal chemistry, biological research, and potentially in industrial processes. This compound, due to its unique structural features, presents interesting possibilities for scientific exploration and practical uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, often starting from simpler, commercially available starting materials. The typical synthetic route involves the following key steps:
Synthesis of the benzimidazole core: : This is often achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the methoxyphenyl group: : This step typically involves nucleophilic substitution reactions or coupling reactions facilitated by palladium catalysts.
Formation of the pyrrolidinone ring: : This is usually accomplished through cyclization reactions under basic or acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be carried out using batch or continuous flow methods to ensure consistency and scalability. The process would incorporate optimized reaction conditions, including temperature, pressure, solvent choice, and catalyst selection, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : This could convert certain functional groups within the molecule to their corresponding oxidized forms.
Reduction: : Functional groups such as ketones can be reduced to alcohols.
Substitution: : Nucleophilic or electrophilic substitution can alter the substituents on the phenyl or benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: : Possible products include carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various substituted benzimidazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in various scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Potential use as a molecular probe or in the design of bioactive compounds for research.
Medicine: : Investigation into its potential therapeutic properties, possibly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: : Applications in materials science, such as the development of polymers or as a catalyst in certain chemical reactions.
Wirkmechanismus
The biological effects of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one are driven by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action might involve:
Binding to active sites: : Altering the activity of enzymes.
Modulating receptor activity: : Influencing signal transduction pathways.
Interacting with DNA/RNA: : Affecting gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include those with benzimidazole, pyrrolidinone, or methoxyphenyl groups:
1-(2-Methoxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methylallyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methoxyphenyl)-4-(1-(2-methylallyl)-1H-pyrrolidin-2-one
This particular compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity.
Conclusion
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and diverse reactivity make it a subject of interest for ongoing research and development.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)13-25-18-9-5-4-8-17(18)23-22(25)16-12-21(26)24(14-16)19-10-6-7-11-20(19)27-3/h4-11,16H,1,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNAZOTBPCVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2673314.png)
![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/new.no-structure.jpg)


![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![methyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2673324.png)
